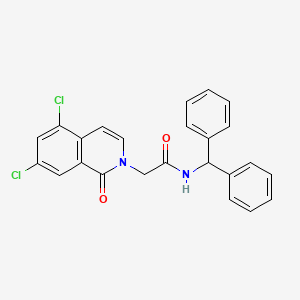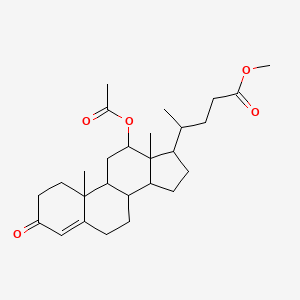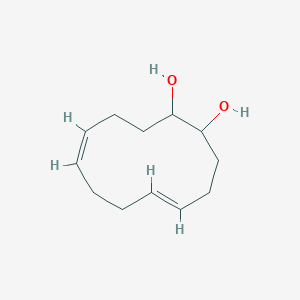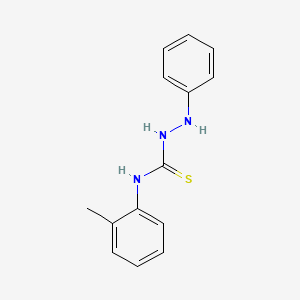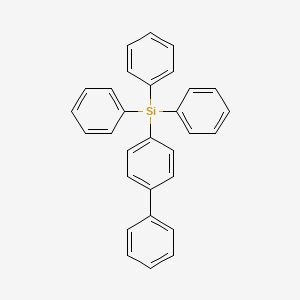
Triphenyl(biphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(biphenyl)silane, also known as biphenyl-4-yltriphenylsilane, is an organosilicon compound with the molecular formula C30H24Si. It is characterized by a silicon atom bonded to three phenyl groups and one biphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(biphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotriphenylsilane with biphenyl lithium under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{Ph}_2\text{Li} \rightarrow \text{Ph}_3\text{SiPh}_2 + \text{LiCl} ] where Ph represents a phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Triphenyl(biphenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenyl(biphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism by which triphenyl(biphenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Triphenylsilane: Similar in structure but lacks the biphenyl group.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon.
Diphenylsilane: Contains two phenyl groups bonded to silicon.
Uniqueness: Triphenyl(biphenyl)silane is unique due to the presence of both triphenyl and biphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
3172-34-7 |
|---|---|
Molecular Formula |
C30H24Si |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
triphenyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C30H24Si/c1-5-13-25(14-6-1)26-21-23-30(24-22-26)31(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-24H |
InChI Key |
KIKBAQXCRQQWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



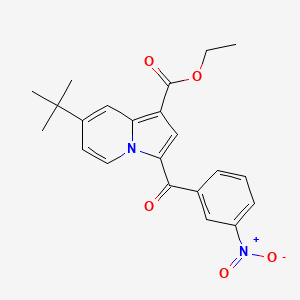
![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)

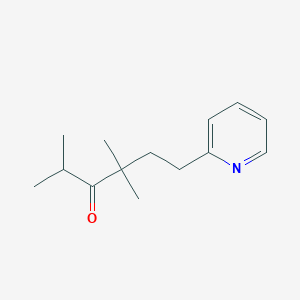
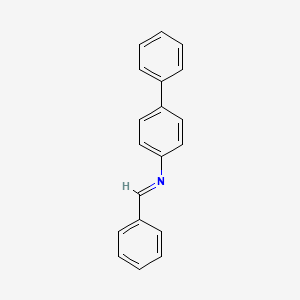
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)

